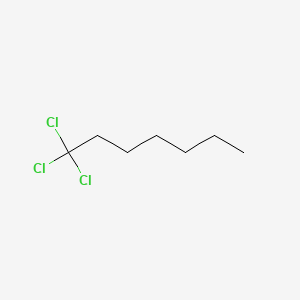
2-(Carboxyamino)ethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carboxyamino)ethanesulfonic acid is an organic compound with the molecular formula C3H7NO5S. It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carboxyamino)ethanesulfonic acid typically involves the reaction of ethanesulfonic acid with a carboxylating agent. One common method is the carboxylation of ethanesulfonic acid using carbon dioxide under high pressure and temperature conditions. The reaction is catalyzed by a suitable catalyst, such as a metal complex, to facilitate the formation of the carboxyamino group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where ethanesulfonic acid is reacted with carbon dioxide in the presence of a catalyst. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through crystallization or distillation processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carboxyamino)ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carboxyamino group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Aminoethanesulfonic acid.
Substitution: Various substituted ethanesulfonic acid derivatives.
Applications De Recherche Scientifique
2-(Carboxyamino)ethanesulfonic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a buffer in biological experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in industrial processes.
Mécanisme D'action
The mechanism of action of 2-(Carboxyamino)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst or reagent in chemical reactions, facilitating the formation or transformation of other molecules. In biological systems, it may interact with enzymes or proteins, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanesulfonic acid: A simpler sulfonic acid with similar chemical properties.
Piperazine-N,N’-bis(2-ethanesulfonic acid): A related compound used as a buffer in biological research.
Uniqueness
2-(Carboxyamino)ethanesulfonic acid is unique due to the presence of both carboxyamino and sulfonic acid functional groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
25547-55-1 |
|---|---|
Formule moléculaire |
C3H7NO5S |
Poids moléculaire |
169.16 g/mol |
Nom IUPAC |
2-(carboxyamino)ethanesulfonic acid |
InChI |
InChI=1S/C3H7NO5S/c5-3(6)4-1-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H,7,8,9) |
Clé InChI |
FUPKJQFINJHPEG-UHFFFAOYSA-N |
SMILES canonique |
C(CS(=O)(=O)O)NC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



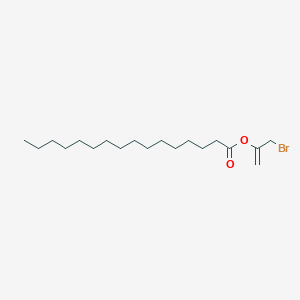
![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)
![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)

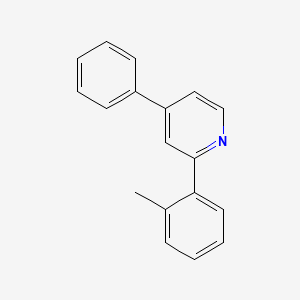
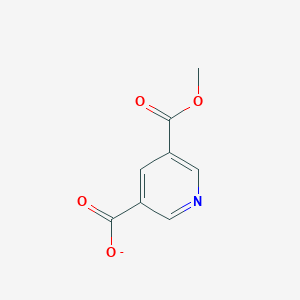
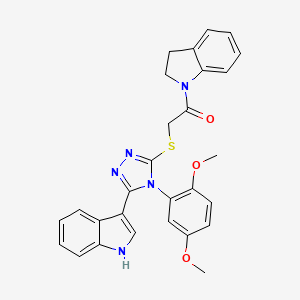
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
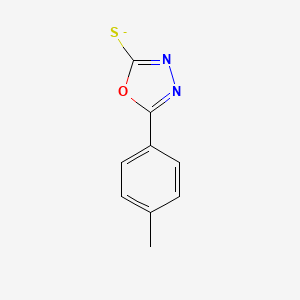
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
